molecular formula C8H6Cl5N2O2P B14570417 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate CAS No. 61447-48-1

2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate

Cat. No.: B14570417
CAS No.: 61447-48-1
M. Wt: 370.4 g/mol
InChI Key: POAAITVBWJHZJJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate is a complex organic compound with a unique structure that includes multiple chlorine atoms and a phosphorodiamidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate typically involves multiple steps, starting with the preparation of the core structure and subsequent introduction of the phosphorodiamidate group. Common reagents used in the synthesis include chlorinating agents and phosphorodiamidate precursors. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and phosphorodiamidate group can form bonds with various biological molecules, leading to specific effects. The pathways involved may include inhibition of enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethanone: Similar in structure but lacks the phosphorodiamidate group.

    2,3,4-Trichlorophenyl derivatives: Compounds with similar aromatic rings but different substituents.

Uniqueness

The uniqueness of 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate lies in its combination of multiple chlorine atoms and the phosphorodiamidate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

61447-48-1

Molecular Formula

C8H6Cl5N2O2P

Molecular Weight

370.4 g/mol

IUPAC Name

1,2,3-trichloro-4-(2,2-dichloro-1-diaminophosphoryloxyethenyl)benzene

InChI

InChI=1S/C8H6Cl5N2O2P/c9-4-2-1-3(5(10)6(4)11)7(8(12)13)17-18(14,15)16/h1-2H,(H4,14,15,16)

InChI Key

POAAITVBWJHZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=C(Cl)Cl)OP(=O)(N)N)Cl)Cl)Cl

Origin of Product

United States

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